

Technical Guide: Ethyl 1-methylpyrrolidine-3-carboxylate for Research and Development

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 1-methylpyrrolidine-3-carboxylate*

Cat. No.: B180873

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the commercial availability, suppliers, and a detailed synthetic protocol for **Ethyl 1-methylpyrrolidine-3-carboxylate** (CAS No. 14398-95-9). This valuable building block is utilized in the synthesis of various biologically active molecules.

Core Compound Information

Property	Value
Chemical Name	Ethyl 1-methylpyrrolidine-3-carboxylate
CAS Number	14398-95-9
Molecular Formula	C8H15NO2 ^{[1][2]}
Molecular Weight	157.21 g/mol ^{[1][2]}
Typical Purity	≥95%
Storage Conditions	Room temperature or refrigerated (2-8°C), sealed in a dry environment ^{[1][2]}

Commercial Availability and Suppliers

Ethyl 1-methylpyrrolidine-3-carboxylate is readily available from a number of chemical suppliers. The following table summarizes a selection of vendors, offering various quantities suitable for laboratory-scale research and development. Pricing is subject to change and should be confirmed with the respective suppliers.

Supplier	Purity	Available Quantities
CP Lab Safety	min 95%	1 gram [1]
BLD Pharm	≥95%	Inquire for details [2]
Shanghai Bi De Pharmaceutical Technology Co., Ltd.	95+%	Inquire for details
Shanghai Jizhi Biochemical Technology Co., Ltd.	≥95%	Inquire for details

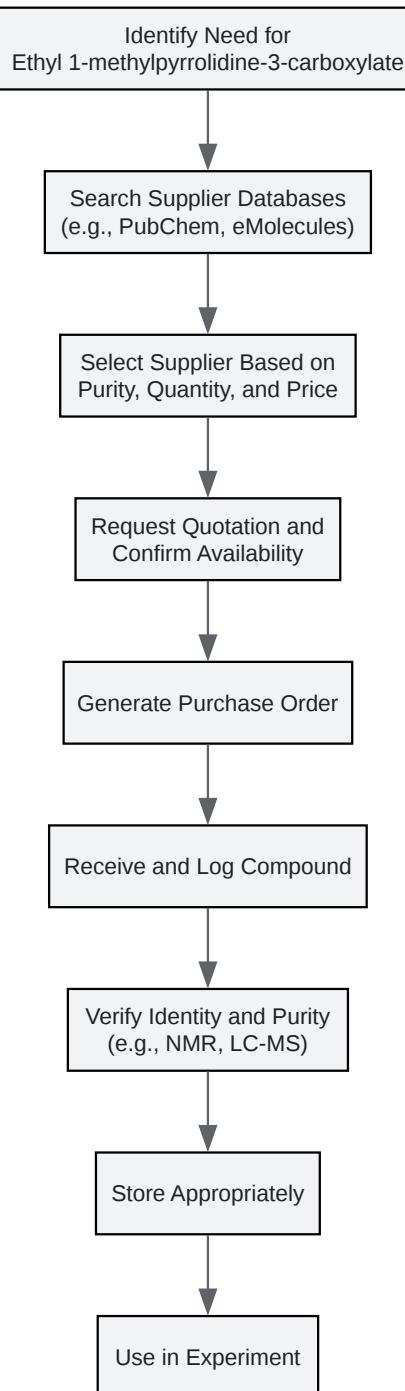
Proposed Synthesis Protocol

While a specific, peer-reviewed synthesis for **Ethyl 1-methylpyrrolidine-3-carboxylate** is not readily available in the searched literature, a plausible and efficient method is the N-methylation of ethyl pyrrolidine-3-carboxylate via reductive amination. This approach is well-documented for the methylation of secondary amines and related pyrrolidine structures. The following protocol is a detailed methodology based on established chemical principles.

Reaction: N-methylation of Ethyl pyrrolidine-3-carboxylate

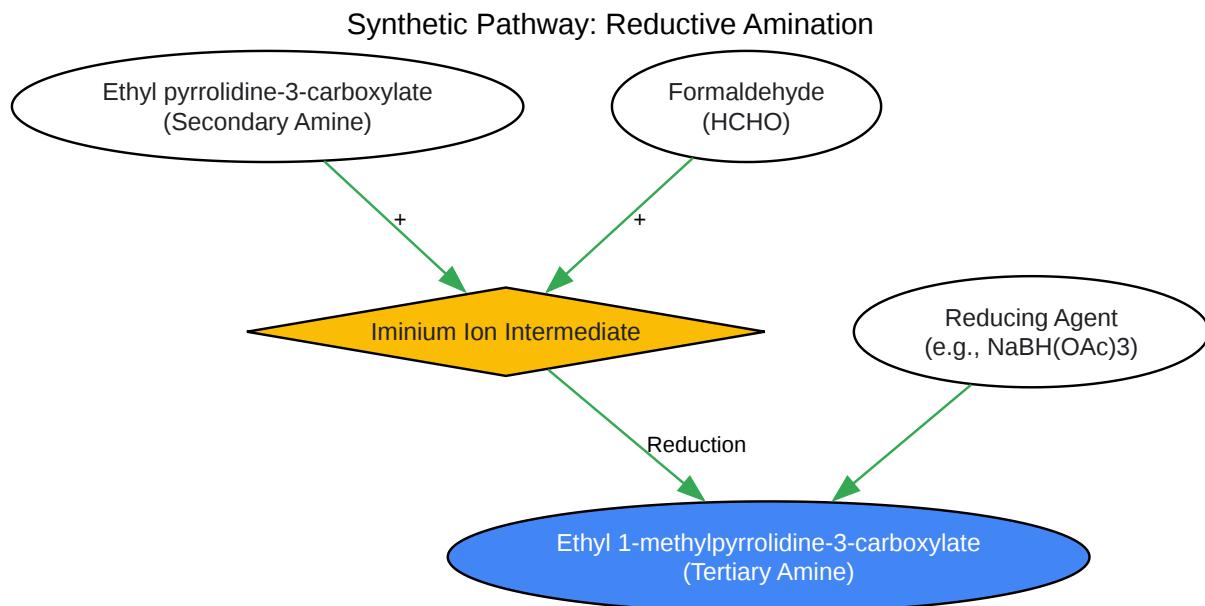
Reactants:

- Ethyl pyrrolidine-3-carboxylate (or its hydrochloride salt)
- Formaldehyde (37% aqueous solution or paraformaldehyde)
- A reducing agent such as sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$), sodium cyanoborohydride (NaBH_3CN), or catalytic hydrogenation (e.g., $\text{H}_2/\text{Pd/C}$).
- A suitable solvent (e.g., dichloromethane (DCM), methanol (MeOH), or water).


Detailed Methodology (using Sodium Triacetoxyborohydride):

- Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add ethyl pyrrolidine-3-carboxylate (1 equivalent). If starting from the hydrochloride salt, add a non-nucleophilic base such as triethylamine (Et₃N) (1.1 equivalents) to liberate the free amine. Dissolve the starting material in a suitable solvent like dichloromethane (DCM).
- Addition of Formaldehyde: Add an aqueous solution of formaldehyde (37 wt. %, 1.2 equivalents) to the stirred solution at room temperature.
- Formation of the Imine/Iminium Intermediate: Allow the mixture to stir for 30-60 minutes to facilitate the formation of the corresponding iminium ion intermediate.
- Reduction: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 equivalents) in DCM. Add this slurry portion-wise to the reaction mixture. The addition is exothermic, and the temperature should be monitored.
- Reaction Monitoring: Stir the reaction mixture at room temperature for 2-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
- Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (2-3 times).
- Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure **Ethyl 1-methylpyrrolidine-3-carboxylate**.

Experimental Workflow and Logic Diagrams


To facilitate the acquisition and use of **Ethyl 1-methylpyrrolidine-3-carboxylate** in a research setting, the following workflows are provided.

Acquisition Workflow for a Research Chemical

[Click to download full resolution via product page](#)

Acquisition Workflow for a Research Chemical

[Click to download full resolution via product page](#)

Synthetic Pathway: Reductive Amination

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. calpaclab.com [calpaclab.com]
- 2. 14398-95-9|Ethyl 1-methylpyrrolidine-3-carboxylate|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [Technical Guide: Ethyl 1-methylpyrrolidine-3-carboxylate for Research and Development]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b180873#commercial-availability-and-suppliers-of-ethyl-1-methylpyrrolidine-3-carboxylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com